Coomassie fast black g
Overview
Description
Coomassie fast black g is a complex organic compound. It is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coomassie fast black g typically involves several steps:
Diazotization: The process begins with the diazotization of 1-naphthylamine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-sulfo-1-naphthalenylamine to form an azo compound.
Further Coupling: This intermediate product undergoes a second coupling reaction with 4-methylphenylamine.
Sulfonation: The final step involves sulfonation to introduce sulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:
- Maintaining specific temperatures and pH levels to ensure the stability of intermediates.
- Using catalysts to enhance reaction rates.
- Employing purification techniques such as crystallization and filtration to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Coomassie fast black g can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Chlorosulfonic acid, sulfuric acid.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various sulfonated derivatives.
Scientific Research Applications
Coomassie fast black g has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The mechanism involves:
Molecular Targets: The azo groups can form complexes with metal ions, proteins, and other biomolecules.
Pathways Involved: The interactions often involve coordination bonds, hydrogen bonding, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenesulfonic acid, 5-((4-((5-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, disodium salt: Similar structure but lacks the 4-methylphenylamino group.
2-Naphthalenesulfonic acid, 8-((4-methylphenyl)amino)-5-((4-((5-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, disodium salt: Similar structure but with a different position of the sulfonic acid group.
Uniqueness
The presence of the 4-methylphenylamino group and the specific arrangement of azo and sulfonic acid groups make Coomassie fast black g unique. These structural features contribute to its distinct color properties and reactivity.
Properties
IUPAC Name |
disodium;8-(4-methylanilino)-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H27N5O6S2.2Na/c1-23-15-17-24(18-16-23)38-34-22-21-33(29-11-6-14-36(37(29)34)50(46,47)48)42-41-32-20-19-31(25-7-2-3-8-26(25)32)40-39-30-12-4-10-28-27(30)9-5-13-35(28)49(43,44)45;;/h2-22,38H,1H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBGPEXPWQFLMJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H25N5Na2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889584 | |
Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10142-78-6 | |
Record name | 1-Naphthalenesulfonic acid, 8-((4-methylphenyl)amino)-5-(2-(4-(2-(5-sulfo-1-naphthalenyl)diazenyl)-1-naphthalenyl)diazenyl)-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010142786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50889584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-[[4-[(5-sulphonato-1-naphthyl)azo]-1-naphthyl]azo]-8-(p-tolylamino)naphthalene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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